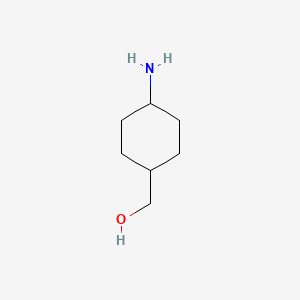

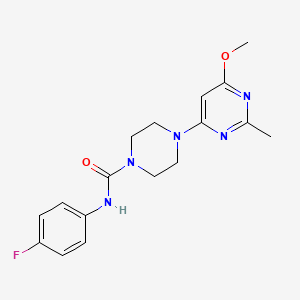

![molecular formula C14H14O5S B2426570 5-{[(4-Methylbenzyl)sulfonyl]methyl}-2-furoic acid CAS No. 696648-25-6](/img/structure/B2426570.png)

5-{[(4-Methylbenzyl)sulfonyl]methyl}-2-furoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(4-Methylbenzyl)sulfonylmethyl-2-furoic acid, also known as 5-MBSFA, is an organic compound derived from the furoic acid family. It is a white, crystalline solid that is soluble in water and organic solvents. 5-MBSFA has been studied extensively in recent years due to its unique chemical and physical properties, including its ability to act as a proton donor and acceptor. It has been found to have a variety of applications in scientific research, including in the synthesis of various compounds and in the study of biochemical and physiological effects.

Scientific Research Applications

Amidoxime Chemistry

Background: Amidoxime is a functional group that has garnered significant interest due to its diverse applications. It is extensively studied for environmental purposes, such as treating seawater or wastewater. Additionally, amidoximes find relevance in polymer science, organic chemistry, and medicinal chemistry .

Compound Description:5-{[(4-Methylbenzyl)sulfonyl]methyl}-2-furoic acid: contains an amidoxime moiety. This unexpected amide was obtained through a conventional amidoxime synthesis protocol, involving the reaction of hydroxylamine and a nitrile group. The compound features a nitro group in the ortho position to the amidoxime, making it an intriguing candidate for further evaluation .

Applications:- Antileishmanial Agents : Researchers are exploring the potential of this compound as a source of new antileishmanial agents. Its unique structure warrants investigation for combating leishmaniasis, a parasitic disease .

Suzuki–Miyaura Coupling

Background: Suzuki–Miyaura (SM) coupling is a powerful method for carbon–carbon bond formation. It involves the reaction of organoboron reagents with aryl or vinyl halides under palladium catalysis. SM coupling is widely used due to its mild conditions and functional group tolerance .

Relevance: The compound’s benzyl group can serve as an organoboron reagent in SM coupling reactions. Researchers can explore its compatibility with various aryl or vinyl halides to synthesize diverse compounds.

Benzylic Oxidation

Background: The benzylic position in aromatic compounds is susceptible to oxidation. For instance, treatment with sodium dichromate and sulfuric acid can convert the alkyl side chain to a carboxylic acid functional group, yielding benzoic acid .

Mechanism of Action

Mode of Action

It is known that the compound interacts with its targets through a process known as suzuki–miyaura cross-coupling . This process involves the formation of carbon-carbon bonds under mild and functional group tolerant reaction conditions .

Biochemical Pathways

It is known that the compound is involved in the suzuki–miyaura cross-coupling reaction, which is a key process in organic synthesis . The downstream effects of this reaction on other biochemical pathways are currently under investigation.

properties

IUPAC Name |

5-[(4-methylphenyl)methylsulfonylmethyl]furan-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O5S/c1-10-2-4-11(5-3-10)8-20(17,18)9-12-6-7-13(19-12)14(15)16/h2-7H,8-9H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCCWPBSZNPCKRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CS(=O)(=O)CC2=CC=C(O2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-{[(4-Methylbenzyl)sulfonyl]methyl}-2-furoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

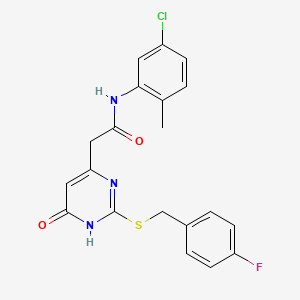

![3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-sulfamoylphenethyl)propanamide](/img/structure/B2426489.png)

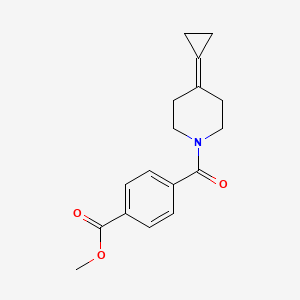

![N-(1-cyanocyclohexyl)-2-[3-(pyrrolidin-1-yl)piperidin-1-yl]acetamide](/img/structure/B2426495.png)

![1'-(2-(2,4-dichlorophenoxy)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2426497.png)

![3-[(3,3-Difluorocyclobutyl)methoxy]pyridin-2-amine;hydrochloride](/img/structure/B2426501.png)

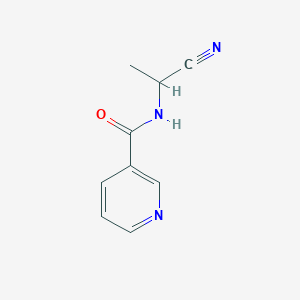

![(2Z)-2-cyano-2-[3-(4-fluorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2426505.png)

![7-benzyl-3,9-dimethyl-1-(2-morpholinoethyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2426507.png)